Methanone, [4-(2-chlorophenyl)-1-piperazinyl](3,5-dimethyl-4-isoxazolyl)-
Description
"Methanone, 4-(2-chlorophenyl)-1-piperazinyl-" is a heterocyclic compound featuring a methanone core substituted with a piperazinyl group bearing a 2-chlorophenyl moiety and a 3,5-dimethyl-4-isoxazolyl ring. This structure combines aromatic, heterocyclic, and tertiary amine functionalities, making it a candidate for pharmacological or agrochemical applications.
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-11-15(12(2)22-18-11)16(21)20-9-7-19(8-10-20)14-6-4-3-5-13(14)17/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIXLYKBMAXPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-(2-chlorophenyl)-1-piperazinyl- typically involves multi-step organic reactions. One common method includes the formation of the piperazine ring followed by the introduction of the chlorophenyl group and the isoxazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-(2-chlorophenyl)-1-piperazinyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones and carboxylic acids, while reduction can produce alcohols and amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to Methanone have been studied for their antidepressant properties. The piperazine moiety is often associated with enhanced serotonin receptor activity, which is crucial for mood regulation. Studies have shown that derivatives of piperazine exhibit significant binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders .
Anticancer Potential
Methanone derivatives have been evaluated for their anticancer activities. For instance, compounds containing the isoxazole ring have shown promising results in inhibiting cancer cell proliferation in vitro. The introduction of halogen substituents, such as chlorine, has been linked to increased cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The antimicrobial effects of Methanone and its derivatives have also been a focus of research. Studies indicate that these compounds can exhibit substantial activity against a range of bacterial strains, making them candidates for developing new antibiotics .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of methanone derivatives and evaluated their biological activities using standard assays for antimicrobial and anticancer properties. The results demonstrated that certain derivatives exhibited significant inhibition against both bacterial growth and cancer cell lines compared to control groups .
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | Antimicrobial | 15 |
| Compound B | Anticancer | 20 |
| Methanone | Antimicrobial | 25 |
Case Study 2: Structure-Activity Relationship (SAR) Studies
In another study focusing on SAR, researchers modified the chlorophenyl group and assessed its impact on biological activity. The findings suggested that variations in the substituents significantly influenced the compound's efficacy against targeted receptors and enzymes involved in cancer progression .
Mechanism of Action
The mechanism of action of Methanone, 4-(2-chlorophenyl)-1-piperazinyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other methanone derivatives allow for comparative analysis of substituent effects, biological activity, and physicochemical properties. Below is a detailed comparison with key analogs:
Table 1: Structural Comparison
Key Findings:
Substituent Effects on Reactivity: The 2-chlorophenyl group on the target compound’s piperazine ring likely enhances lipophilicity compared to ML-210’s bis(4-chlorophenyl)methyl group, which introduces steric bulk and electronic effects due to two chlorine atoms .
Biological Activity: Pyrazoxyfen, a pyrazole derivative with a dichlorobenzoyl group, acts as a herbicide by inhibiting carotenoid biosynthesis .
Synthetic Pathways :
- The target compound’s synthesis likely involves condensation of 4-(2-chlorophenyl)piperazine with a 3,5-dimethylisoxazole carbonyl precursor, paralleling methods for ML-210’s nitro-isoxazole synthesis . highlights the use of piperidine catalysis in analogous heterocyclic reactions, supporting this route .
Table 2: Physicochemical Properties (Inferred)
Biological Activity
Methanone, 4-(2-chlorophenyl)-1-piperazinyl-, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : C16H18ClN3O2
- Molecular Weight : 319.79 g/mol
- CAS Number : 945116-83-6
Structure
The compound consists of a piperazine ring substituted with a chlorophenyl group and an isoxazole moiety, contributing to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of methanone compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperazine derivatives demonstrate effective antibacterial activity against various strains of bacteria, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Methanone derivatives have been evaluated for their ability to inhibit enzymes such as tyrosinase (TYR), which plays a crucial role in melanin biosynthesis. In vitro studies revealed that specific derivatives can inhibit TYR activity effectively, suggesting potential applications in treating hyperpigmentation disorders .
Antioxidant Properties
The antioxidant capacity of methanone derivatives has also been explored. Compound 10 in a related study showed promising antioxidant activity without cytotoxic effects at concentrations up to 25 μM . This indicates the potential for these compounds in therapeutic applications where oxidative stress is a concern.
Case Studies and Research Findings
- In Vitro Evaluation :
- Docking Studies :
- Pharmacological Studies :
Summary of Biological Activities
Q & A
Q. What are the key considerations in designing experiments to synthesize Methanone derivatives with high purity?
Answer: Experimental design for synthesizing methanone derivatives requires rigorous control of reaction conditions, purification methods, and characterization protocols. For example:
- Reaction Optimization : Use reflux conditions with precise temperature control (e.g., 0–50°C for diazonium salt formation, as in ) and stoichiometric ratios of reagents like hydrazine hydrate or acetyl acetone .
- Purification : Recrystallization using ethanol or ether (as described in ) and thin-layer chromatography (TLC) with solvent systems like toluene-ethyl acetoacetate-water (8.7:1.2:1.1) to verify purity .
- Characterization : Employ NMR, HPLC, or mass spectrometry to confirm molecular structure and substituent positions .
Q. How can researchers optimize reaction conditions for introducing the 2-chlorophenyl group into the piperazinyl moiety during synthesis?
Answer: The introduction of chlorophenyl groups often involves nucleophilic aromatic substitution or coupling reactions. Key steps include:
- Catalyst Selection : Use potassium carbonate in polar aprotic solvents like DMF to facilitate substitution reactions (e.g., 4-chlorophenacylbromide reactions in ) .
- Temperature Control : Maintain 0–50°C during diazotization to prevent side reactions .
- Stoichiometry : Ensure a 1:1.5 molar ratio of chalcone derivatives to hydrazide for efficient cyclo-condensation (as in ) .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing the structural integrity of Methanone derivatives, particularly in confirming substituent positions?
Answer: Advanced structural elucidation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to identify proton environments and carbon frameworks, especially for distinguishing isoxazolyl and piperazinyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas via exact mass matching (e.g., PubChem’s computed data for similar ketones in ) .
- X-ray Crystallography : Resolve crystallographic data to validate stereochemistry, though this requires high-purity crystals .
Q. How can contradictory data regarding the environmental stability of Methanone derivatives be resolved through laboratory and computational studies?
Answer: Contradictions in environmental fate studies can be addressed via:
- Laboratory Degradation Assays : Simulate abiotic/biotic conditions (e.g., hydrolysis, photolysis) to measure half-lives, as outlined in ’s long-term environmental project .
- Computational Modeling : Use quantitative structure-activity relationship (QSAR) models to predict persistence based on physical-chemical properties (e.g., logP, solubility) .
- Cross-Validation : Compare experimental results with databases like PubChem to identify outliers or methodological discrepancies .
Q. What methodological approaches are recommended for assessing the impact of structural modifications on the bioactivity of Methanone analogs?
Answer: Structure-activity relationship (SAR) studies require systematic approaches:
- In Vitro Assays : Screen analogs for receptor binding (e.g., serotonin or dopamine receptors due to the piperazinyl moiety) using radioligand displacement assays .
- Molecular Docking : Model interactions between methanone derivatives and target proteins (e.g., obesity-related receptors in ) to prioritize synthetic targets .
- Dose-Response Analysis : Use IC or EC values to quantify potency variations across substituents (e.g., nitro or methoxy groups in ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
